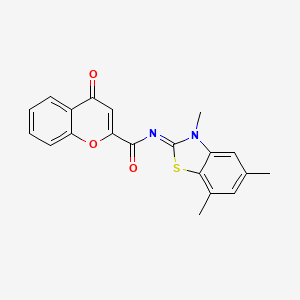

2,5-dichloro-N-(2-ethylphenyl)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,5-dichloro-N-(2-ethylphenyl)thiophene-3-carboxamide is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. This compound belongs to the family of thiophene derivatives and has been studied extensively for its mechanism of action and physiological effects.

Scientific Research Applications

Synthesis and Anticancer Activity

Research has focused on synthesizing new derivatives of thiophene carboxamide for potential anticancer applications. One study described the synthesis of 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, which showed inhibitory activity against several cell lines, especially those containing a thiazolidinone ring or thiosemicarbazide moiety in their structure (Atta & Abdel‐Latif, 2021).

Molluscicidal Properties

Another area of research is the exploration of thiophene derivatives for molluscicidal properties, aiming at combating schistosomiasis by targeting the intermediate host snails. The study on thiazolo[5,4-d]pyrimidines demonstrated potential in this regard (El-bayouki & Basyouni, 1988).

Antitubercular Activity

Thiophene carboxamide derivatives have also been studied for their antitubercular properties. A notable research synthesized novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides that exhibited promising antitubercular activity against Mycobacterium tuberculosis, with some analogs showing low cytotoxicity profiles (Marvadi et al., 2020).

Antibacterial and Antibiofilm Properties

The synthesis of new thiourea derivatives has shown significant anti-pathogenic activity, especially against bacteria capable of forming biofilms. This research highlights the potential of these compounds in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Antinociceptive Activity

A study on the synthesis of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides revealed their potential for antinociceptive activity, opening avenues for pain management research (Shipilovskikh, Vaganov, Makhmudov, & Rubtsov, 2020).

Mechanism of Action

Target of Action

Thiophene derivatives, which this compound is a part of, have been reported to exhibit a variety of biological effects . For instance, suprofen, a 2-substituted thiophene, is known as a nonsteroidal anti-inflammatory drug . Another example is articaine, a 2,3,4-trisubstituent thiophene, which is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

Mode of Action

Based on the known actions of similar thiophene derivatives, it can be inferred that the compound might interact with its targets, leading to changes in their function .

Biochemical Pathways

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These suggest that the compound might affect multiple biochemical pathways.

Result of Action

Based on the known actions of similar thiophene derivatives, it can be inferred that the compound might have a variety of biological effects .

properties

IUPAC Name |

2,5-dichloro-N-(2-ethylphenyl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NOS/c1-2-8-5-3-4-6-10(8)16-13(17)9-7-11(14)18-12(9)15/h3-7H,2H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBCJPLWFHWCFTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=C(SC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-(Dimethylamino)pyridin-2-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2354564.png)

![7-((4-chlorophenyl)sulfonyl)-5-(4-methoxybenzyl)-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2354565.png)

![2-[(2,3-Dichlorophenyl)formamido]propanoic acid](/img/structure/B2354566.png)

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2,4-dimethoxybenzamide](/img/structure/B2354568.png)

![[(2-Aminophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2354579.png)